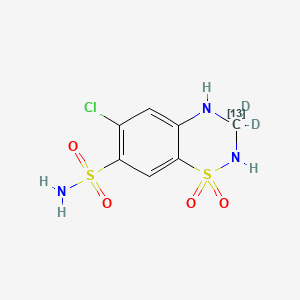

Telmisartan-13CD3

Descripción general

Descripción

Micardis-13CD3 is a variant of Micardis, which is the brand name for the drug Telmisartan . Telmisartan is an angiotensin II receptor blocker (ARB) that is used to treat high blood pressure (hypertension), heart failure, and diabetic kidney disease . It works by blocking the effects of angiotensin II, a hormone that can constrict blood vessels and increase blood pressure .

Molecular Structure Analysis

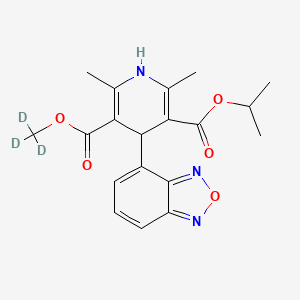

The molecular structure of Micardis-13CD3 would be similar to that of Telmisartan, with the addition of the 13CD3 isotopic label. The structure of Telmisartan includes a biphenyl group and two imidazole rings . Techniques such as 3D electron diffraction (3D ED)/Micro electron diffraction (MicroED) can be used to determine the three-dimensional molecular structures from sub-μm microcrystals .Aplicaciones Científicas De Investigación

Enhancement of Solubility and Dissolution Rate {svg_1}

Telmisartan is a potent antihypertensive drug with very poor aqueous solubility, especially in pH ranging from 3 to 9 (i.e., biological fluids) that results in poor bioavailability {svg_2}. Research has been conducted to improve Telmisartan solubility and dissolution rates without the need for expensive multistep procedures, and without inclusion of alkalinizers {svg_3}. This study adopted the use of surface solid dispersions (SSDs) employing superdisintegrants, hydrophilic polymers, and combined carriers {svg_4}.

Neuronal Ionic Effects {svg_5}

Telmisartan, an antagonist of the angiotensin II type 1 receptor, is a widely used antihypertensive agent {svg_6}. However, its neuronal ionic effects and how they potentially affect neuronal network excitability remain largely unclear {svg_7}. Research has been conducted to investigate these effects using patch-clamp technology {svg_8}.

Improved Synthesis {svg_9}

An improved synthesis of Telmisartan has been developed via the copper-catalyzed cyclization of o-haloarylamidines {svg_10}. This concise synthetic route has been designed for making Telmisartan more efficiently {svg_11}.

Isotope Labelled Internal Standards in Ergot Alkaloid Screening {svg_12}

The 13CD3-labelled Telmisartan has been used as an internal standard in a sum parameter method for ergot alkaloid screening of food {svg_13}. This method significantly improves the measurement of ergot alkaloids in complex food matrices, due to their increased selectivity and thus lower interferences {svg_14}.

Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 {svg_15}

The isotopically labeled Telmisartan has been used in the synthesis of ergotamine-13CD3 and ergotaminine-13CD3 {svg_16}. This synthesis from unlabeled, native ergotamine has been described for the first time {svg_17}.

Mecanismo De Acción

Target of Action

Telmisartan-13CD3, also known as Micardis-13CD3, primarily targets the angiotensin II type 1 (AT1) receptors . These receptors are part of the renin-angiotensin system, which plays a crucial role in regulating blood pressure and fluid balance. This compound binds to AT1 receptors with high affinity, inhibiting the action of angiotensin II, a potent vasoconstrictor .

Mode of Action

This compound works by blocking the vasoconstrictor and aldosterone secretory effects of angiotensin II . It interferes with the binding of angiotensin II to the AT1 receptor by binding reversibly and selectively to the receptors in vascular smooth muscle and the adrenal gland . This inhibition of angiotensin II leads to a reduction in arterial blood pressure .

Biochemical Pathways

This compound affects several biochemical pathways. It is suggested that it may improve cardiovascular remodeling associated with the production of endothelial nitric oxide synthase (eNOS) through PPAR-γ . It also inhibits the production of reactive oxygen species via AT1 receptor, which is associated with suppression of NAD(P)H oxidase subunit expression . Furthermore, it may offer renoprotection by decreasing the expression of transforming growth factor-β1 (TGF-β1) and other proinflammatory and profibrotic cytokine genes through the PPAR-γ/hepatocyte growth factor pathway .

Pharmacokinetics

This compound has high lipophilicity, which may facilitate extensive tissue and cell penetration . It has a high volume of distribution of approximately 500 L . The mean elimination half-life of telmisartan is approximately 24 hours . It is minimally metabolized in the liver through glucuronidation . About 97% of the drug is excreted in the feces .

Result of Action

The molecular and cellular effects of this compound’s action include the stimulation of peak INa in combination with an apparent retardation in current inactivation, which could be an important mechanism through which hippocampal neuronal excitability is increased . It also uniquely induces markers of autophagy in microglia through an AMPK–mTOR–autophagy pathway .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the low solubility and high permeability of telmisartan result in poor bioavailability after oral administration . These properties can be improved by reducing the crystal particle size or through other options, such as the development of co-amorphous formulations .

Safety and Hazards

Telmisartan can cause injury or death to the unborn baby if taken during the second or third trimester of pregnancy . It can also cause a condition that results in the breakdown of skeletal muscle tissue, leading to kidney failure . Other side effects may include dizziness, lightheadedness, blurred vision, back pain, and others .

Análisis Bioquímico

Biochemical Properties

Telmisartan-13CD3 plays a significant role in biochemical reactions by specifically targeting the angiotensin II type-1 receptor. This interaction inhibits the vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to a reduction in blood pressure. Additionally, this compound exhibits partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), which imparts anti-inflammatory, antiproliferative, and antioxidant activities . The compound interacts with various enzymes and proteins, including vascular smooth muscle cells and adrenal gland receptors, to exert its effects .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, it inhibits contraction and reduces aldosterone production, leading to decreased blood pressure . In neuronal cells, this compound enhances voltage-gated sodium currents and increases neuronal excitability . The compound also exhibits antiproliferative and apoptotic effects in cancer cells, such as glioblastoma multiforme, by suppressing cell proliferation and promoting apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the angiotensin II type-1 receptor, where it acts as an antagonist. This binding prevents angiotensin II from exerting its vasoconstrictive and aldosterone-secreting effects . Additionally, this compound’s partial agonist activity towards PPAR-γ leads to the activation of anti-inflammatory and antioxidant pathways . The compound also modulates gene expression by regulating the expression of matrix metalloproteinases and other proteins involved in cellular proliferation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits rapid onset of action, with significant inhibition of angiotensin II-induced hypertension observed within hours . Over time, this compound maintains its inhibitory effects on blood pressure and exhibits long-term stability in in vitro and in vivo studies . The compound’s stability and degradation are influenced by its deuterated nature, which enhances its metabolic stability and prolongs its half-life .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In spontaneously hypertensive rats, the compound exhibits dose-proportional pharmacokinetics, with higher doses leading to greater reductions in blood pressure . At high doses, this compound may exhibit toxic or adverse effects, such as increased risk of renal impairment and electrolyte imbalances . The compound’s therapeutic window is wide, allowing for effective blood pressure control at lower doses .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the renin-angiotensin-aldosterone system and PPAR-γ signaling pathways . The compound interacts with enzymes such as cytochrome P450, which is involved in its metabolism and clearance . This compound also modulates metabolic flux by influencing the levels of metabolites involved in glucose and lipid metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. The compound is specifically taken up by the liver through organic anion transporting polypeptide 1B3 (OATP1B3) and is distributed to other tissues, including the kidneys and adrenal glands . This compound’s distribution is influenced by its binding to plasma proteins and its interaction with transporters such as monocarboxylate transporters .

Subcellular Localization

The subcellular localization of this compound affects its activity and function. In colon cancer cells, the compound inhibits cell proliferation by blocking the nuclear translocation of the proheparin-binding epidermal growth factor-like growth factor C-terminal fragment . This compound also influences the localization of tight junction proteins, such as zonula occludens-1, in endothelial cells, thereby affecting cellular permeability . The compound’s subcellular localization is regulated by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

2-[4-[[4-methyl-2-propyl-6-[1-(trideuterio(113C)methyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H30N4O2/c1-4-9-30-35-31-21(2)18-24(32-34-27-12-7-8-13-28(27)36(32)3)19-29(31)37(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)33(38)39/h5-8,10-19H,4,9,20H2,1-3H3,(H,38,39)/i3+1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMMXLENWKUUMAY-LBDFIVMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)O)C=C(C=C2C)C5=NC6=CC=CC=C6N5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.